

Application of Pagoclone in stuttering research models

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Compound of Interest

Compound Name: *Pagoclone*

Cat. No.: *B1678286*

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Application Notes: Pagoclone in Stuttering Research

Introduction

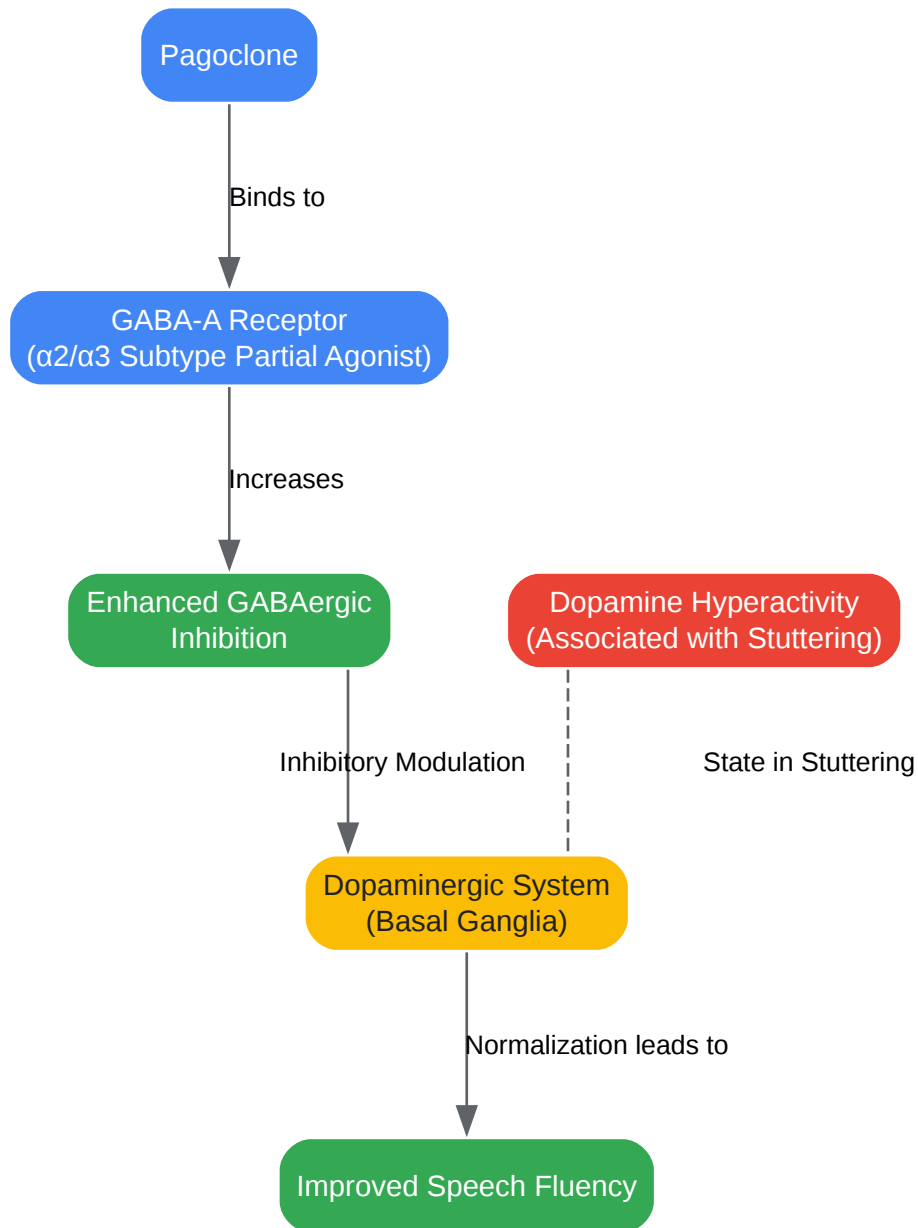
Pagoclone is a novel, non-benzodiazepine cyclopyrrolone that functions as a selective, partial agonist at the γ -aminobutyric acid type A (GABA-A) receptor.[1][2] Originally developed as an anxiolytic, it was investigated as a potential pharmacotherapy for Persistent Developmental Stuttering (PDS) due to observations of improved speech fluency in patients during anxiety trials.[3] Stuttering is a neurodevelopmental disorder characterized by disruptions in the flow of speech, for which no pharmacological treatments are currently FDA-approved.[4][5] Research into **Pagoclone** for stuttering has provided valuable insights into the role of the GABAergic system in speech motor control. These notes summarize the key findings, mechanism of action, and protocols from pivotal clinical studies.

Mechanism of Action

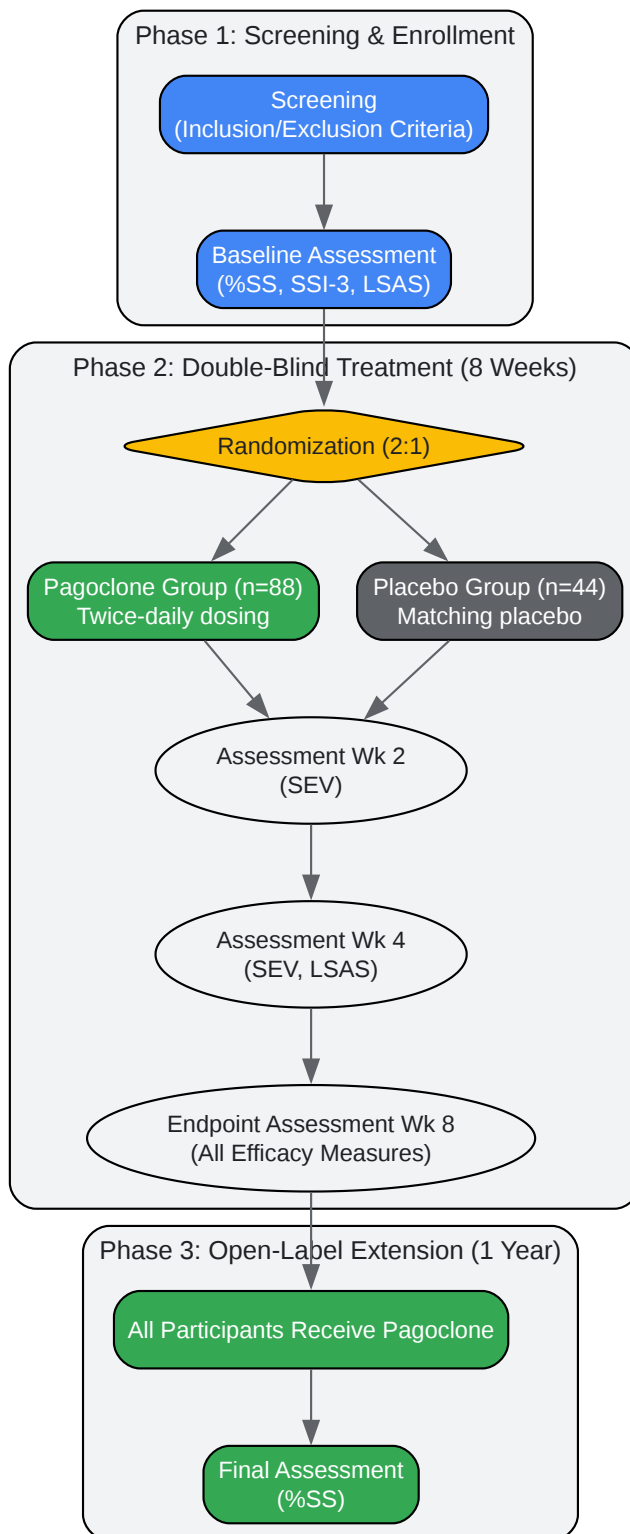
The precise mechanism by which **Pagoclone** may reduce stuttering is not fully elucidated, but it is hypothesized to involve the modulation of neural circuits implicated in speech production. Stuttering is associated with hyperactivity in the brain's dopamine system. **Pagoclone** is believed to enhance the activity of GABA, the primary inhibitory neurotransmitter in the brain, which may in turn modulate and reduce the excessive dopamine activity observed in individuals who stutter.

Pagoclone exhibits selectivity for specific GABA-A receptor subtypes. It acts primarily as a partial agonist at the $\alpha 2$ and $\alpha 3$ subtypes, which are associated with anxiolytic effects, while having lower efficacy at the $\alpha 1$ subtype, which is linked to sedation and amnesia. This selective action suggests a targeted therapeutic effect with a potentially favorable side-effect profile compared to non-selective GABA agonists like benzodiazepines.

Proposed Mechanism of Pagoclone in Stuttering



Clinical Trial Workflow (EXPRESS Study Model)

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References

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